molecular formula C22H29FN2O4S B10770973 8-[(4-fluorophenyl)sulfonylamino]-4-(3-pyridin-3-ylpropyl)octanoic Acid

8-[(4-fluorophenyl)sulfonylamino]-4-(3-pyridin-3-ylpropyl)octanoic Acid

Cat. No.: B10770973
M. Wt: 436.5 g/mol
InChI Key: TYYCNSUODPEVQP-UHFFFAOYSA-N
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Description

Compound 10a, identified by the PubMed ID 1447738, is a synthetic organic compound known for its role as an inhibitor of thromboxane-A synthase (CYP5A1) and as an antagonist of thromboxane receptors in human washed platelets . This compound has significant implications in the field of pharmacology, particularly in the modulation of thromboxane pathways which are crucial in platelet aggregation and vasoconstriction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 10a involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps typically include:

    Formation of the Core Structure: This involves the synthesis of the octanoic acid backbone.

    Functional Group Introduction: The addition of the 4-fluorophenylsulfonylamino group and the 3-pyridin-3-ylpropyl group.

The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium-catalyzed coupling reactions and sulfonylation reactions are common in the synthesis of such compounds.

Industrial Production Methods

Industrial production of compound 10a would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Compound 10a undergoes several types of chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Compound 10a has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study sulfonylation and coupling reactions.

    Biology: Investigated for its role in inhibiting thromboxane-A synthase, which is important in platelet function.

    Medicine: Potential therapeutic agent for conditions involving excessive platelet aggregation, such as cardiovascular diseases.

    Industry: May be used in the development of new pharmaceuticals targeting thromboxane pathways.

Mechanism of Action

The mechanism by which compound 10a exerts its effects involves the inhibition of thromboxane-A synthase (CYP5A1), an enzyme responsible for the production of thromboxane A2 from prostaglandin H2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, compound 10a reduces the levels of thromboxane A2, thereby decreasing platelet aggregation and vasoconstriction .

Comparison with Similar Compounds

Similar Compounds

    Compound 10b: Another thromboxane-A synthase inhibitor with a different functional group.

    Compound 11a: A structurally similar compound with modifications in the pyridinyl group.

Uniqueness

Compound 10a is unique due to its specific combination of functional groups that confer high potency and selectivity for thromboxane-A synthase inhibition. Its ability to act as both an inhibitor and an antagonist makes it particularly valuable in research and potential therapeutic applications.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C22H29FN2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

8-[(4-fluorophenyl)sulfonylamino]-4-(3-pyridin-3-ylpropyl)octanoic acid

InChI

InChI=1S/C22H29FN2O4S/c23-20-10-12-21(13-11-20)30(28,29)25-16-2-1-5-18(9-14-22(26)27)6-3-7-19-8-4-15-24-17-19/h4,8,10-13,15,17-18,25H,1-3,5-7,9,14,16H2,(H,26,27)

InChI Key

TYYCNSUODPEVQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCC(CCCCNS(=O)(=O)C2=CC=C(C=C2)F)CCC(=O)O

Origin of Product

United States

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